REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9](=[S:11])[NH2:10])[CH:6]=[CH:7][CH:8]=1.Cl[CH:15]([CH:18]=O)[CH:16]=[O:17]>C(O)C>[F:13][C:2]([F:12])([F:1])[C:3]1[CH:4]=[C:5]([C:9]2[S:11][C:15]([CH:16]=[O:17])=[CH:18][N:10]=2)[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C(N)=S)(F)F
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed successively with diluted aqueous sodium hydrogen carbonate solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C=1SC(=CN1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 423 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |